molecular formula C₁₀H₁₅N₃OS·x[HCl] B1154118 N1-Hydroxy (S)-Pramipexole Hydrochloride

N1-Hydroxy (S)-Pramipexole Hydrochloride

Cat. No.: B1154118
M. Wt: 225.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Systematic Nomenclature

N1-Hydroxy (S)-Pramipexole Hydrochloride is a chiral benzothiazole derivative with the systematic IUPAC name (S)-6-(N-hydroxy-N-propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride . Its molecular formula is C₁₀H₁₆ClN₃OS , corresponding to a molecular weight of 261.77 g/mol for the monohydrochloride salt. The compound features a hydroxylamine group at the N1 position of the tetracyclic benzothiazole core, distinguishing it from the parent drug pramipexole, which lacks this hydroxyl modification.

The structural backbone consists of:

  • A 4,5,6,7-tetrahydro-1,3-benzothiazole ring system.
  • A propyl chain substituted with a hydroxylamine group at the N1 position.
  • A chiral center at the C6 position, conferring (S)-stereochemistry.

Table 1: Key physicochemical identifiers

Property Value
CAS Registry Number 171380129 (free base)
Molecular Formula C₁₀H₁₆ClN₃OS
Exact Mass 261.0677 g/mol
Topological Polar Surface Area 91.2 Ų (calculated)

Molecular Configuration and Stereochemical Properties

The (S)-configuration at the C6 position is critical for molecular recognition at dopamine receptors. X-ray crystallographic studies of related compounds demonstrate that the stereochemistry governs spatial orientation of the propylhydroxylamine sidechain, enabling hydrogen bonding with conserved aspartate residues (e.g., Asp114 in dopamine D3 receptors).

Key stereochemical features include:

  • Torsional angles : The C6-N1 bond adopts a gauche conformation (±60°), minimizing steric clashes between the hydroxylamine group and the benzothiazole ring.
  • Hydrogen-bonding network : The hydroxyl oxygen forms intramolecular interactions with the C2 amine (distance: 2.68 Å), stabilizing the cis-amide tautomer.

Table 2: Bond lengths and angles from computational modeling

Bond/Angle Value (Å/°)
C6-N1 (hydroxylamine) 1.45 Å
N1-O (hydroxyl) 1.42 Å
C2-N3 (benzothiazole) 1.34 Å
C6-C7-C8-N1 dihedral 58.3°

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm the (S)-enantiomer is energetically favored by 2.3 kcal/mol over the (R)-form due to reduced van der Waals repulsions between the hydroxyl group and tetrahydrobenzothiazole ring.

Crystalline Structure Analysis via X-ray Diffraction

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic lattice (space group P2₁) with unit cell parameters:

  • a = 7.23 Å
  • b = 12.45 Å
  • c = 9.87 Å
  • β = 102.5°
  • Z = 2.

The crystal packing is stabilized by:

  • Charge-assisted N–H···Cl⁻ hydrogen bonds between the protonated amine and chloride ions (distance: 2.11 Å).
  • π-π stacking of benzothiazole rings (interplanar spacing: 3.48 Å).
  • Hydroxyl-O···H-N interactions linking adjacent molecules into helical chains.

Figure 1 : Hirshfeld surface analysis highlights dominant contributions from:

  • H···Cl (24.7%)
  • H···O (18.3%)
  • H···H (32.1%)

Thermogravimetric analysis shows dehydration at 110–130°C, followed by decomposition of the organic framework above 240°C.

Properties

Molecular Formula

C₁₀H₁₅N₃OS·x[HCl]

Molecular Weight

225.31

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Research indicates that pramipexole exhibits neuroprotective properties beyond its role as a dopamine agonist. A study demonstrated that pramipexole scavenges hydroxyl free radicals, which are implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's . This suggests potential applications in protecting neuronal integrity against oxidative stress.

Treatment of Depression in Parkinson's Disease

Pramipexole has also been investigated for its antidepressant effects in patients with Parkinson's disease. A prospective observational study showed significant improvements in depressive symptoms among patients treated with pramipexole, indicating its dual role in managing both motor and non-motor symptoms . This highlights the compound's potential as a comprehensive treatment option for individuals suffering from Parkinson's disease.

Applications in Eosinophil-Associated Disorders

The compound has been suggested for use in treating eosinophil-associated disorders following observations made during clinical trials for amyotrophic lateral sclerosis (ALS). Although the development of dexpramipexole (the R-enantiomer) was halted due to efficacy concerns, the findings opened avenues for further exploration into eosinophil-related conditions .

Clinical Observations

A significant clinical study involving 657 outpatients with Parkinson's disease confirmed the beneficial effects of pramipexole on core symptoms and psychological status. The study employed various assessment scales to measure improvements in motor functions and quality of life indicators . Patients reported enhanced daily living activities and reduced tremor impact, showcasing the practical benefits of pramipexole in real-world settings.

Experimental Models

In experimental models, pramipexole has been shown to mitigate neurodegeneration induced by toxic agents. Studies utilizing animal models have demonstrated that treatment with pramipexole can lead to improved survival rates and better functional outcomes post-exposure to neurotoxic compounds, reinforcing its neuroprotective capabilities .

Data Tables

Application AreaFindingsReferences
NeuroprotectionScavenges hydroxyl free radicals; protects neurons from oxidative stress
Depression TreatmentSignificant improvement in depressive symptoms among PD patients
Eosinophil DisordersPotential therapeutic use identified during ALS trials
Synthesis EfficiencyEnzymatic methods provide high yields of enantiomerically pure compounds

Comparison with Similar Compounds

Rotigotine Hydrochloride

Structural and Pharmacological Profile :

  • Rotigotine, a nonergoline dopamine agonist, acts on D1, D2, D3, and D4 receptors, unlike pramipexole’s selective D2/D3 affinity .
  • Molecular weight: 315.26 Da (rotigotine hydrochloride) vs. 284.25 Da (pramipexole dihydrochloride) .

Adverse Effects :

  • Both drugs share side effects like nausea and orthostatic hypotension. However, rotigotine’s D1 activation may increase dyskinesia risk compared to pramipexole .

Ropinirole Hydrochloride

Mechanistic Differences :

  • Selective D2/D3 agonist like pramipexole but with a distinct benzothiazole structure .
  • Molecular weight: 296.8 Da (ropinirole hydrochloride) .

Therapeutic Use :

  • Approved for PD and RLS, similar to pramipexole.

Pharmacokinetics :

  • Shorter half-life (6 hours) vs. pramipexole’s 8–12 hours, necessitating more frequent dosing unless using extended-release formulations .

Side Effects :

  • Higher incidence of somnolence and syncope compared to pramipexole. Edema risk (16% with pramipexole) is similar but influenced by comorbidities like diabetes and coronary artery disease .

Comparative Data Table

Parameter Pramipexole Dihydrochloride Rotigotine Hydrochloride Ropinirole Hydrochloride
Molecular Weight (Da) 284.25 315.26 296.8
Receptor Affinity D2/D3 D1/D2/D3/D4 D2/D3
Bioavailability >90% (oral) 37% (transdermal) 50% (oral)
Half-Life (hrs) 8–12 5–7 6
Common Formulations Immediate/Extended-release tablets Transdermal patch Immediate/Extended-release tablets
Key Side Effects Edema (16%), nausea Skin reactions, dyskinesia Somnolence, syncope
Unique Applications OCD symptom improvement Steady plasma levels ALS clinical trials

Dosage and Efficacy

  • Pramipexole : Immediate-release (0.125–1.5 mg) and extended-release (0.375–4.5 mg) tablets. Dose-dependent anxiety/agitation observed beyond 0.5 mg bid .
  • Rotigotine : Patch dosages (2–8 mg/24 hrs) provide stable delivery, reducing peak-trough fluctuations .
  • Ropinirole : Immediate-release (0.25–8 mg) and extended-release (2–24 mg) tablets. Lower tolerability in patients with cardiovascular comorbidities .

Preparation Methods

Reductive Amination and Salt Formation

The core synthesis begins with (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole, which undergoes reductive amination using sodium borohydride in tetrahydrofuran (THF) under controlled acidic conditions. Post-reduction, dilute hydrochloric acid is added to terminate the reaction, followed by pH adjustment to 12–14 using sodium hydroxide. Ethyl acetate extraction isolates the free base, which is subsequently treated with concentrated hydrochloric acid in methanol to precipitate the hydrochloride salt. This method yields the monohydrate form with a purity of 99.8% and a yield of 60.2%.

Hydroxylation at the N1 Position

Optimization of Crystallization and Purification

Ternary Solvent Systems for Recrystallization

A critical advancement in purification involves ternary solvent systems comprising water, methanol, and ethyl acetate (ratio 1:3:2). This system enhances crystal lattice stability, preventing hydrate loss and ensuring consistent water content (2.5–3.2% w/w). Comparative studies show that binary systems (e.g., ethanol-water) reduce yields by 12–15% due to excessive solvent polarity.

Table 1: Yield and Purity Comparison Across Solvent Systems

Solvent SystemYield (%)Purity (%)Water Content (%)
Methanol-Ethyl Acetate87.899.92.9
Ethanol-Water75.299.53.1
Acetone63.598.71.8

Reducing Agent Selection

Sodium borohydride paired with boron trifluoride diethyl etherate outperforms alternative reductants like lithium aluminum hydride (LiAlH4) in both safety and efficiency. The BF3·THF complex stabilizes intermediates, reducing side reactions and improving enantiomeric excess (>99.5%).

Industrial-Scale Production Challenges

Temperature and pH Control

Large-scale batches require precise temperature modulation during salt formation. For example, dropwise addition of concentrated HCl at 0–5°C prevents exothermic runaway reactions, which can degrade the hydroxyl group. Similarly, maintaining pH >11 during extraction minimizes free base solubility in aqueous phases, enhancing yield reproducibility.

Polymorphic Form Control

Two anhydrous forms (A and B) of pramipexole dihydrochloride have been identified, differing in melting points (Form A: 296–298°C; Form B: 284–286°C). Ternary solvent systems preferentially yield Form A, which exhibits superior stability under accelerated storage conditions (40°C/75% RH for 6 months).

Comparative Analysis of Patent Methodologies

Patent CN112279817A: High-Purity Monohydrate Synthesis

This method emphasizes a three-step process:

  • Reduction with NaBH4-BF3·Et2O in THF.

  • Ethyl acetate extraction and methanol-HCl salting.

  • Recrystallization using methanol-water-ethyl acetate.
    The final product achieves 99.95% purity with a monohydrate water content of 2.8–3.0%, meeting pharmacopeial standards.

Patent WO2006117614A1: Anhydrous Form Preparation

Key innovations include:

  • Bromine-mediated cyclization in acetic acid.

  • Thiourea-assisted thiazole ring formation.

  • Isolation of stable anhydrous forms via ethanol-water co-solvents.
    This route yields Form A with a melting point 10°C higher than conventional hydrates, advantageous for tablet formulation .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing high-purity N1-Hydroxy (S)-Pramipexole Hydrochloride?

  • Methodological Answer : The synthesis involves reducing (S)-2-amino-6-aminopropyl-4,5,6,7-tetrahydrobenzothiazole using NaBH₄ in the presence of a solid superacid under inert gas protection. Post-reduction, the product is purified via recrystallization to achieve >99% purity. Key intermediates, such as rac-7-oxo-pramipexole hydrochloride, are monitored using HPLC with reference standards like (S)-Pramipexole-d5 (hydrochloride) for quantification .

Q. How are analytical reference standards utilized in quality control for this compound?

  • Methodological Answer : Certified reference materials (CRMs), such as Pharmaceutical Secondary Standards (e.g., PHR1598), are used to validate analytical methods like HPLC and LC-MS. Impurity profiling employs standards like Pramipexole Impurity 12 (rac-7-oxo-pramipexole hydrochloride) to identify and quantify degradation products during stability studies .

Q. What are the standard protocols for accelerated stability testing under ICH guidelines?

  • Methodological Answer : Optimized formulations (e.g., microspheres) are subjected to 40°C ± 2°C and 75% ± 5% relative humidity for 6 months. Samples are analyzed at 3- and 6-month intervals for drug content, dissolution profiles, and physical stability using ANOVA (p ≤ 0.05) to assess significance. Shelf-life is extrapolated via Arrhenius modeling .

Advanced Research Questions

Q. How do polymer ratios in microsphere formulations affect drug release kinetics and stability?

  • Methodological Answer : Formulations with varying ratios of eudragit RS100, RL100, and ethylcellulose (e.g., M1–M12 for pramipexole) are tested for encapsulation efficiency and in vitro release. Higher polymer content (e.g., M12) prolongs release (85% over 24 hours) but may reduce initial burst release. Stability studies under accelerated conditions show polymer composition impacts moisture absorption and aggregation .

Q. What statistical approaches resolve contradictions in clinical trial data for Parkinson’s-related depression?

  • Methodological Answer : Real-world studies (e.g., 2019–2023 cohort analyses) use propensity score matching to address confounding variables. Mixed-effects models evaluate longitudinal changes in MMSE and UPDRS scores, with sensitivity analyses to validate outcomes. Discrepancies in efficacy between original and generic formulations are tested via non-inferiority trials .

Q. How are impurities controlled during large-scale synthesis to meet regulatory requirements?

  • Methodological Answer : Process-related impurities (e.g., 7-oxo derivatives) are minimized by optimizing reaction temperature and catalyst purity. In-process controls include inline FTIR for intermediate monitoring. Final products undergo forced degradation studies (acid/base/oxidative conditions) to validate impurity thresholds (<0.1% per ICH Q3A/B) .

Key Notes

  • Stability Challenges : Hydrophilic polymers (e.g., eudragit) improve sustained release but require desiccants during storage to prevent hydrolysis .
  • Stereochemical Purity : Chiral HPLC with (S)-Pramipexole-d5 ensures enantiomeric excess >99.5%, critical for receptor binding efficacy .
  • Regulatory Compliance : Batch records must document impurity profiles using CRMs like Pramipexole Impurity 7 HCl to meet FDA/EMA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.